Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .
Scientific Research Applications
Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(anilino(oxo)acetyl)carbohydrazonoyl)benzoate: Similar structure but lacks the ethyl group on the aniline ring.
Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate: Contains a methyl group instead of an ethyl group.
Uniqueness
Methyl 4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is unique due to the presence of the ethyl group on the aniline ring, which may confer different chemical and biological properties compared to its analogs .
Properties
CAS No. |
881683-58-5 |
---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H19N3O4/c1-3-13-6-10-16(11-7-13)21-17(23)18(24)22-20-12-14-4-8-15(9-5-14)19(25)26-2/h4-12H,3H2,1-2H3,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
PUUZXWFYGMPURC-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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